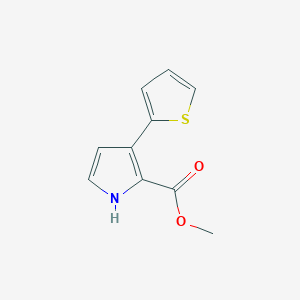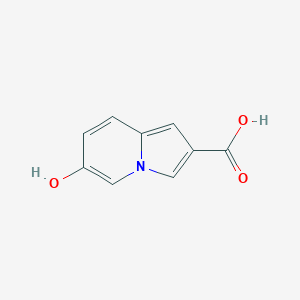
6-Hydroxyindolizine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyindolizine-2-carboxylic acid is a heterocyclic organic compound belonging to the indolizine family. Indolizines are bicyclic compounds containing a fused pyridine and benzene ring. This compound is of interest due to its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
Modern Approaches: Recent methods include the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the indolizine core.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to this compound derivatives.
Reduction: Reduction can yield this compound amine derivatives.
Substitution: Substitution reactions can produce various substituted indolizines.
Applications De Recherche Scientifique
6-Hydroxyindolizine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Its derivatives are used in the development of organic electronic materials and bioelectronics.
Mécanisme D'action
The mechanism by which 6-hydroxyindolizine-2-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties may involve the disruption of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Indole
Pyridine
Quinoline
Isoquinoline
Propriétés
Formule moléculaire |
C9H7NO3 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
6-hydroxyindolizine-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c11-8-2-1-7-3-6(9(12)13)4-10(7)5-8/h1-5,11H,(H,12,13) |
Clé InChI |
SHKVPPVHLQFCHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN2C1=CC(=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B15338964.png)
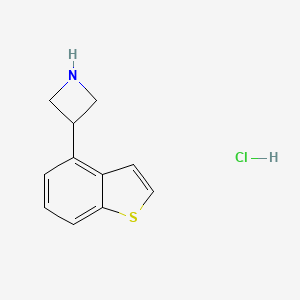


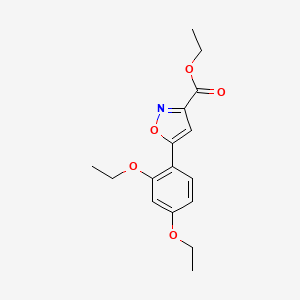
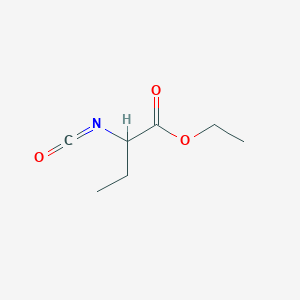
![3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine](/img/structure/B15338990.png)
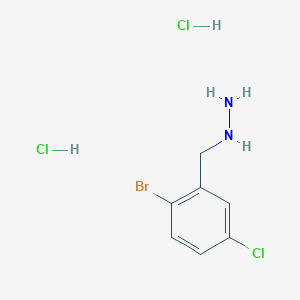


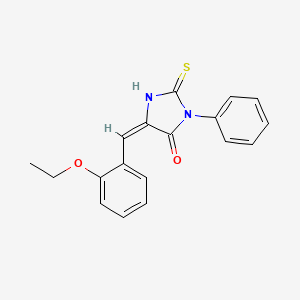
![5-Bromo-4-[3-(tert-butyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B15339030.png)
![2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid](/img/structure/B15339032.png)
